FR 900490 was first identified in a study focusing on the bioactive compounds produced by fungi. The specific strain, Discosia sp. F-11809, was isolated from soil samples and has shown significant immunomodulatory effects in various assays. Its classification as an immunoactive peptide highlights its role in influencing immune system functions, potentially offering therapeutic benefits in conditions characterized by immune dysregulation .
The synthesis of FR 900490 involves several steps that utilize specific precursors and reagents. The compound is synthesized through a multi-step process that includes:
The synthesis route has been optimized to provide efficient methods for producing FR 900490, with attention to minimizing by-products and maximizing yield .
The molecular structure of FR 900490 features a complex arrangement that contributes to its biological activity. Key characteristics include:
Three-dimensional structural analysis using techniques such as X-ray crystallography or NMR spectroscopy can provide insights into the conformation and spatial arrangement of atoms within FR 900490, which is crucial for understanding its mechanism of action .
FR 900490 undergoes several chemical reactions that are crucial for its activity:
These reactions highlight the compound's potential as a therapeutic agent by elucidating how it interacts with biological systems .
FR 900490 exhibits several notable physical and chemical properties:
These properties are critical for determining the formulation and delivery methods for potential therapeutic uses .
FR 900490 holds promise in various scientific applications:
The 1980s marked a pivotal era in immunopharmacology, characterized by systematic screening of microbial metabolites for immunomodulatory activity. FR 900490 emerged during this period alongside contemporaries like FR-900483 and FR-901235, representing a novel class of low-molecular-weight compounds distinct from glucocorticoids or cytokine therapies. These molecules were investigated to address the limitations of existing immunosuppressive therapies—particularly bone marrow suppression caused by cytotoxic drugs. The discovery paradigm relied heavily on in vitro bioactivity-guided fractionation, where compounds were evaluated for their capacity to reverse immunosuppression in cellular models. FR-900490 specifically targeted hematopoietic suppression, positioning it as a potential adjunct to cancer therapies that compromise immune function [1] [4] [6].
FR-900490 is biosynthesized by the filamentous fungus Discosia sp. F-11809, an ascomycete within the family Sporocadaceae (order Amphisphaeriales). This genus inhabits diverse ecosystems as a plant saprotroph or endophyte. Strain F-11809 was morphologically and genetically characterized during the compound’s discovery phase. Key taxonomic features include:
Table 1: Taxonomic Classification of FR-900490 Source Organism
Rank | Classification |
---|---|
Domain | Eukarya |
Kingdom | Fungi |
Phylum | Ascomycota |
Class | Sordariomycetes |
Order | Amphisphaeriales |
Family | Sporocadaceae |
Genus | Discosia |
Species Designation | sp. F-11809 |
FR-900490 was isolated from Discosia sp. F-11809 fermentation broth using bioassay-guided fractionation. The purification process involved:
Bioactivity was evaluated using two primary models:
Table 2: Key Physicochemical and Bioactive Properties of FR-900490
Property | Value |
---|---|
CAS Registry Number | 105424-59-7 |
Molecular Formula | C₁₄H₂₂N₆O₆ |
Molecular Weight | 370.36 g/mol |
Bioactivity Mechanism | Restoration of bone marrow cfu-c |
In Vitro Activity | Reversal of tumor serum-induced immunosuppression |
In Vivo Activity | Mitomycin C myelosuppression rescue |
IUPAC Name | (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]oxymethyl]oxolane-3,4-diol |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7